2-Acetyl-1,4-naphthoquinone

Catalog No.
S15962572
CAS No.
5813-57-0
M.F
C12H8O3
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1,4-naphthoquinone

CAS Number

5813-57-0

Product Name

2-Acetyl-1,4-naphthoquinone

IUPAC Name

2-acetylnaphthalene-1,4-dione

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C12H8O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6H,1H3

InChI Key

LKDQLNOZQAMIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C2=CC=CC=C2C1=O

2-Acetyl-1,4-naphthoquinone is an organic compound with the molecular formula C12H8O3C_{12}H_8O_3. It features a naphthoquinone structure, characterized by a fused bicyclic system containing two carbonyl groups. The compound is known for its vibrant yellow color and is soluble in organic solvents. Its structure consists of a naphthalene ring with two ketone functionalities at the 1 and 4 positions, along with an acetyl group at the 2 position. This specific arrangement contributes to its unique chemical properties and biological activities.

Due to the reactivity of its carbonyl groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form more complex derivatives.
  • Reduction: It can also undergo reduction to yield 2-acetyl-1,4-dihydroxynaphthalene.
  • Condensation Reactions: It can react with amines or alcohols to form corresponding derivatives through nucleophilic addition to the carbonyl groups.
  • Cycloaddition: The compound can engage in Diels-Alder reactions, forming cyclic structures when reacted with suitable dienophiles .

2-Acetyl-1,4-naphthoquinone exhibits significant biological activities, including:

  • Anticancer Properties: Studies indicate that it has antiproliferative effects on various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through mechanisms involving oxidative stress and DNA intercalation .
  • Antimicrobial Activity: It has shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent .
  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its protective effects against cellular damage .

Several methods have been developed for synthesizing 2-acetyl-1,4-naphthoquinone:

  • Oxidation of Acetylnaphthohydroquinone: This method involves the oxidation of acetylnaphthohydroquinone using oxidizing agents like potassium permanganate or chromium trioxide to yield 2-acetyl-1,4-naphthoquinone in situ .
  • Direct Acetylation of 1,4-Naphthoquinone: Another approach includes acetylating 1,4-naphthoquinone using acetic anhydride or acetyl chloride under acidic conditions. This method allows for better control over the reaction conditions and yields higher purity products .
  • One-pot Synthesis: Recent advances have introduced one-pot synthesis methods that combine multiple reagents in a single reaction vessel, enhancing efficiency and reducing reaction times .

2-Acetyl-1,4-naphthoquinone has various applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound in drug development for cancer and infectious diseases.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Dyes and Pigments: Its vibrant color makes it useful in dyeing processes and as a pigment in various materials.

Studies have shown that 2-acetyl-1,4-naphthoquinone interacts with biomolecules such as DNA and proteins. These interactions often involve non-covalent bonding mechanisms like hydrogen bonding and π-π stacking. Such interactions are crucial for its biological activity, particularly in inducing apoptosis in cancer cells through DNA intercalation processes . Additionally, research indicates that the compound can form complexes with metal ions, enhancing its reactivity and potential therapeutic applications .

Several compounds share structural similarities with 2-acetyl-1,4-naphthoquinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-NaphthoquinoneNaphthoquinoneBase structure; lacks acetyl group
JugloneNaphthoquinoneContains a hydroxyl group; exhibits strong antifungal properties
2-Acetyl-8-methoxy-1,4-naphthoquinoneMethoxy-substituted naphthoquinoneDisplays enhanced activity against viral proteins
LawsoneNaphthoquinoneKnown for its use as a natural dye; exhibits antimalarial properties

These compounds highlight the uniqueness of 2-acetyl-1,4-naphthoquinone through its specific acetyl substitution and resultant biological activities. Its distinct reactivity profile sets it apart from other naphthoquinones while maintaining some common characteristics inherent to the class.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

200.047344113 g/mol

Monoisotopic Mass

200.047344113 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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